molecular formula C16H27NO B14263288 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine CAS No. 188829-29-0

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine

Cat. No.: B14263288
CAS No.: 188829-29-0
M. Wt: 249.39 g/mol
InChI Key: KMRREVLIJXTRPF-UHFFFAOYSA-N
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Description

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butylphenyl group attached to a hexanamine chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenyl and hexan-1-amine.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

6-(4-Butylphenyl)-N-hydroxyhexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Butylphenyl)-N-hydroxyhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Butylphenyl)-N-hydroxyhexan-1-amine: This compound is unique due to its specific chemical structure and functional groups.

    Other Amines: Similar compounds include other amines with different alkyl or aryl groups attached to the amine nitrogen.

    Hydroxyalkylamines: Compounds with hydroxyl groups attached to alkyl chains are also similar in structure and reactivity.

Uniqueness

This compound stands out due to its combination of a butylphenyl group and a hydroxylated hexanamine chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

188829-29-0

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-[6-(4-butylphenyl)hexyl]hydroxylamine

InChI

InChI=1S/C16H27NO/c1-2-3-8-15-10-12-16(13-11-15)9-6-4-5-7-14-17-18/h10-13,17-18H,2-9,14H2,1H3

InChI Key

KMRREVLIJXTRPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CCCCCCNO

Origin of Product

United States

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